molecular formula C3H9N B596714 iso-PropylaMine-d9 CAS No. 1219794-73-6

iso-PropylaMine-d9

Cat. No.: B596714
CAS No.: 1219794-73-6
M. Wt: 68.167
InChI Key: JJWLVOIRVHMVIS-OPWLHENWSA-N
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Description

iso-PropylaMine-d9 is a deuterated form of isopropylamine, where the hydrogen atoms are replaced with deuterium. This compound is often used as a reference standard in various scientific studies due to its unique isotopic properties. It is a colorless liquid with an ammonia-like odor and is miscible with water .

Preparation Methods

Synthetic Routes and Reaction Conditions

iso-PropylaMine-d9 can be synthesized by the reaction of isopropyl alcohol-d8 with ammonia in the presence of a catalyst. The reaction proceeds as follows:

(CD3)2CDOH+NH3(CD3)2CDNH2+H2O(CD_3)_2CDOH + NH_3 → (CD_3)_2CDNH_2 + H_2O (CD3​)2​CDOH+NH3​→(CD3​)2​CDNH2​+H2​O

This method ensures the incorporation of deuterium into the isopropylamine structure .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of deuterated isopropyl alcohol and ammonia under controlled conditions. The reaction is typically carried out in a reactor with a suitable catalyst to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

iso-PropylaMine-d9 undergoes various chemical reactions typical of alkyl amines, including:

    Protonation: Reacts with acids to form ammonium salts.

    Alkylation: Reacts with alkyl halides to form secondary and tertiary amines.

    Acylation: Reacts with acyl chlorides to form amides.

    Condensation with Carbonyls: Forms imines or Schiff bases.

Common Reagents and Conditions

Major Products

    Ammonium Salts: Formed from protonation.

    Secondary and Tertiary Amines: Formed from alkylation.

    Amides: Formed from acylation.

    Imines or Schiff Bases: Formed from condensation reactions.

Scientific Research Applications

iso-PropylaMine-d9 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of amines in biological systems.

    Medicine: Used in the development of deuterated drugs, which often have improved pharmacokinetic properties.

    Industry: Utilized in the synthesis of deuterated compounds for various industrial applications

Mechanism of Action

The mechanism of action of iso-PropylaMine-d9 involves its interaction with various molecular targets. As an amine, it can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. In biological systems, it can be incorporated into metabolic pathways, where it may influence enzyme activity and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethylamine
  • Propylamine
  • 1,2-Diaminopropane
  • 1,3-Diaminopropane
  • Isobutylamine
  • tert-Butylamine
  • n-Butylamine
  • sec-Butylamine
  • Putrescine

Uniqueness

iso-PropylaMine-d9 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms makes it particularly useful in NMR spectroscopy and metabolic studies, where it can be used to trace the pathways and transformations of amines with high precision .

Properties

CAS No.

1219794-73-6

Molecular Formula

C3H9N

Molecular Weight

68.167

IUPAC Name

N,N,1,1,1,2,3,3,3-nonadeuteriopropan-2-amine

InChI

InChI=1S/C3H9N/c1-3(2)4/h3H,4H2,1-2H3/i1D3,2D3,3D/hD2

InChI Key

JJWLVOIRVHMVIS-OPWLHENWSA-N

SMILES

CC(C)N

Synonyms

iso-PropylaMine-d9

Origin of Product

United States

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